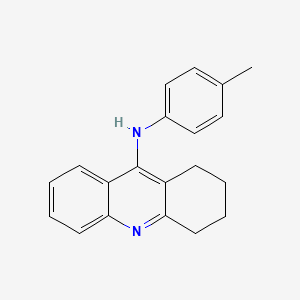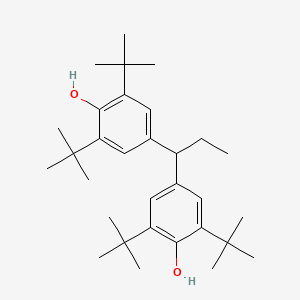
4,4'-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is a sterically hindered phenolic antioxidant. This compound is known for its ability to stabilize polymers and other materials by preventing oxidative degradation. It is widely used in various industrial applications due to its high efficiency and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) typically involves the reaction of 2,6-di-tert-butylphenol with a suitable alkylating agent such as propane-1,1-diyl chloride. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium hydroxide to facilitate the alkylation process. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The reaction mixture is typically purified using distillation or recrystallization techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under certain conditions.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) has a wide range of applications in scientific research:
Mechanism of Action
The antioxidant activity of 4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from initiating or propagating oxidative chain reactions. The steric hindrance provided by the tert-butyl groups enhances the stability of the phenolic radicals formed during this process, making the compound highly effective as an antioxidant .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(2,6-di-tert-butylphenol): Another sterically hindered phenolic antioxidant with similar applications.
4,4’-Ethylenebis(2,6-di-tert-butylphenol): Used in similar applications but has different structural properties.
1,1′-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) di(methanesulfonate): Used in different applications, such as protection against nerve agents.
Uniqueness
4,4’-(Propane-1,1-diyl)bis(2,6-di-tert-butylphenol) is unique due to its high steric hindrance, which provides exceptional stability and effectiveness as an antioxidant. This makes it particularly valuable in applications where long-term stability and resistance to oxidative degradation are critical .
Properties
CAS No. |
19072-70-9 |
|---|---|
Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]phenol |
InChI |
InChI=1S/C31H48O2/c1-14-21(19-15-22(28(2,3)4)26(32)23(16-19)29(5,6)7)20-17-24(30(8,9)10)27(33)25(18-20)31(11,12)13/h15-18,21,32-33H,14H2,1-13H3 |
InChI Key |
XSHHGHQTSXODJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
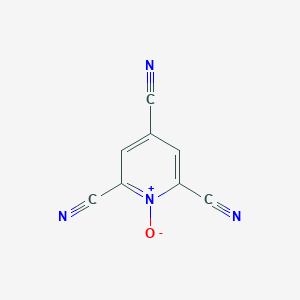

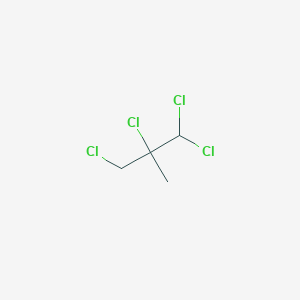
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)
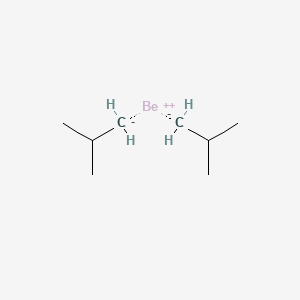
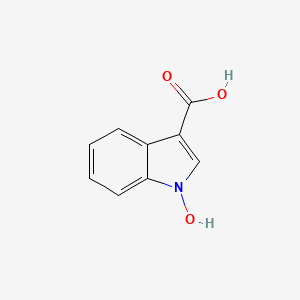
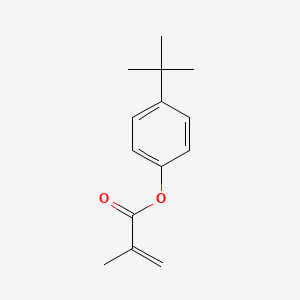

![Benzyl[(dimethylamino)methyl]propanedioic acid](/img/structure/B14709414.png)
![2-hydroxy-6-[6-(methylthio)-9-purinyl]-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphorin 2-oxide](/img/structure/B14709417.png)

![Methyl 2'-methyl-10-oxo-10h-spiro[anthracene-9,1'-cyclopropane]-2'-carboxylate](/img/structure/B14709420.png)
